molecular formula C9H11F2N3 B1476397 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 1936671-29-2

2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1476397
CAS No.: 1936671-29-2
M. Wt: 199.2 g/mol
InChI Key: VGHGTTLFKDWHIK-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is a compound that features a pyridine ring substituted with a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with 3,3-difluoropyrrolidine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes using reagents such as aluminum fluoride and copper fluoride at elevated temperatures . These methods are optimized for high yield and purity, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which are electron-withdrawing groups.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions, leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted pyridines, while oxidation and reduction can yield pyridine N-oxides or reduced pyridine derivatives, respectively .

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety enhances the compound’s binding affinity and selectivity by interacting with the active sites of these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is unique due to the combination of the pyridine ring and the difluoropyrrolidine moiety. This structure provides a balance of electronic and steric effects, making it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-9(11)3-5-14(6-9)8-7(12)2-1-4-13-8/h1-2,4H,3,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHGTTLFKDWHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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